Antibiotic 2230C

Pseudomonas aeruginosa aminoglycoside MIC comparison

Antibiotic 2230C (CAS 36019-37-1), also designated lividomycin, mannosylparomomycin, or quintomycin A, is a broad-spectrum aminoglycoside antibiotic belonging to the 4,5-disubstituted deoxystreptamine subclass within the paromomycin group. Produced by Streptomyces lividus nov.

Molecular Formula C29H55N5O19
Molecular Weight 777.8 g/mol
CAS No. 36019-37-1
Cat. No. B14686541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic 2230C
CAS36019-37-1
Molecular FormulaC29H55N5O19
Molecular Weight777.8 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N
InChIInChI=1S/C29H55N5O19/c30-2-8-23(52-28-20(44)19(43)16(40)10(4-36)48-28)18(42)13(34)27(46-8)51-24-11(5-37)49-29(21(24)45)53-25-14(38)6(31)1-7(32)22(25)50-26-12(33)17(41)15(39)9(3-35)47-26/h6-29,35-45H,1-5,30-34H2
InChIKeyGESYZSHWHHOJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic 2230C (Lividomycin/Mannosylparomomycin) — CAS 36019-37-1 Procurement-Relevant Identity and Classification


Antibiotic 2230C (CAS 36019-37-1), also designated lividomycin, mannosylparomomycin, or quintomycin A, is a broad-spectrum aminoglycoside antibiotic belonging to the 4,5-disubstituted deoxystreptamine subclass within the paromomycin group [1]. Produced by Streptomyces lividus nov. sp. (strain 2230-N), the antibiotic complex comprises lividomycins A, B, and the provisionally named No. 2230-C, the latter being structurally identified as mannosylparomomycin — a mannose-substituted paromomycin derivative with molecular formula C29H55N5O19 and molecular weight 777.769 [2]. Its mechanism of action involves binding to the 16S ribosomal RNA of the bacterial 30S subunit, thereby inhibiting protein synthesis, consistent with the aminoglycoside class [3]. The compound exhibits activity against a range of Gram-positive and Gram-negative bacteria including Mycobacterium tuberculosis and Pseudomonas aeruginosa [4].

Why Antibiotic 2230C Cannot Be Interchanged with Kanamycin, Paromomycin, or Other Aminoglycosides


Although Antibiotic 2230C (lividomycin) shares the aminoglycoside scaffold with kanamycin and paromomycin, substitution without empirical justification is precluded by three pharmacodynamic divergences: (i) a 4- to 16-fold superior anti-pseudomonal potency against clinical Pseudomonas aeruginosa isolates relative to kanamycin [1]; (ii) markedly slower in vitro resistance emergence in P. aeruginosa and Mycobacterium tuberculosis versus kanamycin [2]; and (iii) differential enzymatic inactivation susceptibility — a clinically isolated P. aeruginosa strain capable of phosphorylating and inactivating 2230-C (mannosylparomomycin) and kanamycin did not inactivate lividomycin A [3]. These compound-specific properties mean that choosing the wrong aminoglycoside — even within the same producing organism's antibiotic complex — can yield false-negative efficacy results, confounded resistance studies, or misinterpreted structure-activity relationship (SAR) data.

Antibiotic 2230C — Quantitative Head-to-Head Differentiation Evidence for Procurement and Experimental Design


4- to 16-Fold Superior Anti-Pseudomonal Potency of Antibiotic 2230C Versus Kanamycin Against Clinical P. aeruginosa Isolates

Antibiotic 2230C (lividomycin, LVM) demonstrates substantially greater in vitro potency against Pseudomonas aeruginosa than kanamycin (KM). When tested against 27 clinically isolated P. aeruginosa strains by agar dilution, the LVM MIC distribution peaked at 12.5–25.0 μg/mL, whereas the KM MIC peak ranged from 100 to 200 μg/mL — representing an approximately 4- to 16-fold potency advantage for LVM [1]. In a separate evaluation of 66 P. aeruginosa clinical strains, LVM inhibited growth at MICs of 25–50 μg/mL, a characteristic not shared by KM or streptomycin (SM) [2]. Additionally, 85% of tested Pseudomonas strains were inhibited by LVM at ≤100 μg/mL, confirming broader anti-pseudomonal coverage compared with KM [3]. The MIC of lividomycin against a reference panel of P. aeruginosa strains was independently confirmed as 12.5–25 μg/mL, with only 3 of 13 strains exhibiting high-level resistance (>200 μg/mL) [4].

Pseudomonas aeruginosa aminoglycoside MIC comparison

Significantly Slower In Vitro Resistance Emergence in P. aeruginosa and M. tuberculosis with Antibiotic 2230C Versus Kanamycin

The rate at which bacterial populations develop resistance under selective pressure is a critical determinant of an antibiotic's translational potential. In serial passage experiments, the in vitro development of resistance to lividomycin A in P. aeruginosa and M. tuberculosis was much slower than that to kanamycin, although resistance development rates were comparable in Staphylococcus aureus [1]. This finding was independently corroborated in M. tuberculosis H37Rv: resistance to lividomycin (LVM) developed more slowly than to kanamycin (KM) [2]. Furthermore, while cross-resistance was observed among lividomycin A, kanamycin, and gentamicin in laboratory-derived resistant mutants, clinical isolates did not exhibit distinct cross-resistance patterns among these three antibiotics [1]. Of therapeutic relevance, lividomycin A retained efficacy in experimental mouse infections caused by kanamycin-resistant strains of E. coli and P. aeruginosa that produce kanamycin-phosphorylating enzyme [1].

antimicrobial resistance resistance development Mycobacterium tuberculosis

Differential Enzymatic Inactivation Profile of Antibiotic 2230-C Versus Lividomycin A — A Critical Distinction Within the Same Antibiotic Complex

When procuring from the lividomycin antibiotic complex, distinguishing between components is essential because of divergent susceptibility to bacterial inactivating enzymes. A clinically isolated P. aeruginosa strain (from a cystitis patient) harboring a cell-free phosphorylating activity strongly inactivated No. 2230-C (mannosylparomomycin), paromomycin, kanamycin, aminodeoxykanamycin, and neomycin — but did NOT inactivate lividomycin A, dihydrostreptomycin, or gentamicin [1]. The inactivation product of 2230-C was identified as a monophosphorylated derivative, and activity could be restored by alkaline phosphatase treatment [1]. This demonstrates that the mannose substitution that distinguishes 2230-C (C29H55N5O19) from lividomycin A (C29H55N5O18) renders 2230-C susceptible to enzymatic modification by a resistance mechanism that spares lividomycin A entirely [2]. Conversely, lividomycin A is phosphorylated and inactivated by other enzyme systems (e.g., APH(3′)-III in staphylococci, producing 5″-phosphoryl-lividomycin) [3].

aminoglycoside-modifying enzymes phosphorylation resistance mechanism

Reduced Serum Inhibition of Antibiotic 2230C Activity Compared with Kanamycin

Human serum can substantially diminish the antibacterial activity of aminoglycosides through protein binding and other serum-component interactions. In a direct comparative assessment, the in vitro activity of kanamycin (KM) decreased progressively upon addition of >10% human serum, whereas the activity of lividomycin (LVM) was affected to a lesser extent [1]. A separate evaluation confirmed that the addition of serum caused only slight fluctuation of lividomycin A MIC values, and anti-tuberculous activity of LVM remained unaffected by the addition of 50% calf serum in Kirchner's liquid medium [2][3]. This relative serum-stability differentiates 2230C from kanamycin in experimental settings where physiological protein concentrations are relevant.

serum effect protein binding pharmacodynamics

Clinically Documented Efficacy of Antibiotic 2230C in Refractory Respiratory Infections After Multiple Antibiotic Failure

In a clinical study of 15 patients with refractory bronchiectasis who had previously failed treatment with various other antibiotics, lividomycin (LVDM) administered at 1 g/day for approximately one week produced a clinical response in 11 of 15 patients (73.3%), with 5 patients achieving good cures and 6 achieving fair cures [1]. The MIC values for clinically isolated organisms from these patients were: P. aeruginosa 50 μg/mL, Klebsiella pneumoniae 3.13–6.25 μg/mL, Haemophilus influenzae 1.56–6.25 μg/mL, Diplococcus pneumoniae 50 μg/mL, alpha-Streptococcus 50–100 μg/mL, beta-Streptococcus 100 μg/mL, and Staphylococcus aureus 1.56 μg/mL [1]. In a larger cohort of 33 patients with respiratory infections (pneumonia, lung abscess, chronic bronchitis), LVDM at 1–2 g/day for 4–25 days produced an overall efficacy rate of approximately 70% (4 excellent, 12 good, 6 fair responses among 32 evaluable patients) [2]. In that same study, the MIC values of LVDM for 20 clinical P. aeruginosa strains were superior to those of kanamycin when tested in parallel [2].

bronchiectasis clinical efficacy antibiotic failure

Antibiotic 2230C — Evidence-Backed Research and Industrial Application Scenarios


Anti-Pseudomonal Drug Discovery and Screening Cascades Targeting Carbapenem-Resistant P. aeruginosa

Given the 4- to 16-fold potency advantage of Antibiotic 2230C over kanamycin against clinical P. aeruginosa isolates—including strains not inhibited by kanamycin or streptomycin—2230C serves as a chemically defined aminoglycoside lead compound for medicinal chemistry programs targeting multidrug-resistant Pseudomonas [1]. Its MIC range of 12.5–50 μg/mL against the majority of P. aeruginosa isolates provides a tractable potency baseline for structure-activity optimization, while the availability of both kanamycin and gentamicin as comparators enables benchmarking of synthetic analogs. The compound's well-characterized phosphorylation-based resistance mechanism further facilitates rational design of modifications that evade APH-mediated inactivation [2].

Aminoglycoside-Modifying Enzyme (AME) Substrate Specificity Profiling

The unique differential inactivation profile of 2230-C (mannosylparomomycin) versus lividomycin A—where a single P. aeruginosa phosphorylating enzyme completely inactivates 2230-C but spares lividomycin A—makes the paired procurement of both compounds an exceptionally informative strategy for AME research [3]. By comparing the two compounds, which differ structurally only by the presence of a mannose moiety in 2230-C (C29H55N5O19 vs. C29H55N5O18 for lividomycin A), researchers can isolate the structural determinants governing substrate recognition by specific aminoglycoside phosphotransferases. This paired approach has been validated in the literature wherein inactivated 2230-C was purified, characterized as a monophosphorylated product, and reactivated by alkaline phosphatase treatment [3].

Tuberculosis Drug Resistance Evolution Studies

For laboratories investigating the evolutionary dynamics of drug resistance in Mycobacterium tuberculosis, Antibiotic 2230C offers a kinetically distinct resistance-development profile compared with kanamycin: resistance emerges significantly more slowly under identical selective conditions, yet cross-resistance patterns are partially overlapping [4]. The well-characterized MIC of 0.39–1.56 μg/mL against M. tuberculosis H37Rv (depending on medium composition) provides a reproducible baseline for serial passage experiments [5]. The compound's activity in the presence of 50% serum without loss of potency additionally enables physiologically relevant in vitro tuberculosis infection models that incorporate host-relevant protein concentrations [4].

Reference Standard for Aminoglycoside Bioanalytical Method Development and Pharmacokinetic Modeling

With established human pharmacokinetic parameters—peak serum levels of 20–30 μg/mL at 1–2 hours after 1,000 mg intramuscular administration, urinary recovery of 56–61% within 18 hours, a half-life of approximately 1.8 hours in individuals with normal renal function, and 24-hour urinary excretion of 80–85% of the administered dose—Antibiotic 2230C is a well-characterized aminoglycoside suitable as a reference compound for developing and validating LC-MS/MS or immunoassay-based quantification methods [6][7]. Its dose-proportional pharmacokinetics (linear peak serum concentration from 22 μg/mL at 0.5 g to 76 μg/mL at 2.0 g) further supports its use as a calibration standard in bioanalytical workflows [7].

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